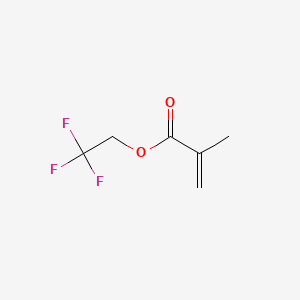

2,2,2-Trifluoroethyl methacrylate

Descripción general

Descripción

2,2,2-Trifluoroethyl methacrylate is a chemical compound known for its unique properties, including chemical inertness, good wear resistance, and a low dielectric constant. It is a semifluorinated monomer that can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . This compound is widely used in various industrial applications due to its excellent chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methacrylate can be synthesized through the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . The reaction typically involves the following steps:

- Methacryloyl chloride is added to a solution of 2,2,2-trifluoroethanol and triethylamine.

- The mixture is stirred at a controlled temperature to facilitate the esterification reaction.

- The resulting product is purified through distillation or other purification techniques to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve additional steps such as solvent recovery and recycling to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trifluoroethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(this compound), which exhibits excellent water-repellent properties and good gas permeability for oxygen.

Copolymerization: It can copolymerize with other monomers such as methyl acrylate to form copolymers with tailored properties.

Common Reagents and Conditions:

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization reaction.

Copolymerization: The reaction conditions, including temperature and solvent choice, are optimized based on the desired copolymer composition and properties.

Major Products:

Poly(this compound): A polymer with excellent chemical inertness and low dielectric constant.

Copolymers: Copolymers with varying properties depending on the comonomers used.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Aqueous Emulsion Polymerization

TFEMA is utilized in aqueous emulsion polymerization processes. Studies have shown that persulfate-initiated polymerization of TFEMA results in well-defined spherical latex particles. The particle sizes can be controlled by varying the surfactant used during polymerization, leading to potential applications in coatings and adhesives due to the material's stability and mechanical properties .

Conducting Polymers

Research has demonstrated the synthesis of conducting polymer nanostructures using TFEMA. These polymers exhibit improved electrical conductivity and electrochemical activity, making them suitable for applications in energy storage devices such as supercapacitors and rechargeable batteries. The nanoscale size of these polymers enhances their performance compared to bulk materials .

Diblock Copolymer Formation

TFEMA can be polymerized to form diblock copolymers that self-assemble into various morphologies (spheres, worms, or vesicles). This property is particularly useful for creating nanocarriers for drug delivery systems or for use in nanotechnology .

Energy Storage Applications

Polymer Electrolytes for Batteries

Incorporating TFEMA into poly(ethylene oxide)-based solid electrolytes has shown significant improvements in ionic conductivity and overall battery performance. This enhancement is crucial for developing more efficient rechargeable batteries with higher energy densities .

Dental Materials

Denture Reline Resins

TFEMA has been evaluated as a component in autopolymerized hard direct denture reline resins. Studies indicate that incorporating TFEMA improves the mechanical properties of these resins, including elasticity and stiffness, while also reducing water absorption and solubility. This makes TFEMA a valuable additive for enhancing the longevity and performance of dental materials .

Adhesives and Coatings

TFEMA is used in the formulation of adhesives and coatings due to its excellent adhesion properties and resistance to environmental factors. Its ability to form strong bonds with various substrates makes it an ideal candidate for applications in electronics and construction materials .

Hair Styling Products

The compound is also utilized in hair styling formulations, where it acts as a film-forming agent that provides hold and durability to hair products. Its unique fluorinated structure contributes to the resilience of the final product against humidity and environmental stressors .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Polymer Synthesis | Aqueous emulsion polymerization; conducting polymers; diblock copolymer formation |

| Energy Storage | Enhancements in polymer electrolytes for batteries |

| Dental Materials | Improved mechanical properties in denture reline resins |

| Adhesives and Coatings | Strong adhesion properties suitable for electronics and construction |

| Hair Styling Products | Film-forming agent providing hold and environmental resistance |

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties to the resulting polymers, such as chemical inertness and low dielectric constant . These properties make it suitable for applications requiring high-performance materials.

Comparación Con Compuestos Similares

- 2,2,2-Trifluoroethyl acrylate

- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate

- 2,2,3,3-Tetrafluoropropyl methacrylate

- Methyl 2-(trifluoromethyl)acrylate

- 2,2,3,3,3-Pentafluoropropyl methacrylate

Comparison: 2,2,2-Trifluoroethyl methacrylate is unique due to its specific combination of the trifluoromethyl group and the methacrylate backbone, which imparts a balance of chemical inertness, low dielectric constant, and good wear resistance . This makes it particularly suitable for applications in protective coatings and advanced materials, where these properties are essential.

Actividad Biológica

2,2,2-Trifluoroethyl methacrylate (TFEMA) is a semifluorinated monomer with the molecular formula CHFO and a molecular weight of approximately 168.11 g/mol. It is characterized by its unique trifluoromethyl group, which imparts distinctive properties such as enhanced chemical resistance and a low dielectric constant. These attributes make TFEMA valuable in various applications, particularly in the development of polymers and coatings . This article explores the biological activity of TFEMA, including its toxicity, potential health effects, and relevant research findings.

TFEMA is primarily used in polymer synthesis, where it undergoes free radical polymerization to form poly(this compound) (PTFEMA). Its applications span across industries due to its excellent weather resistance and low refractive index . The compound is also noted for its high chemical inertness and good wear resistance.

Key Characteristics :

- Chemical Structure : Contains a trifluoromethyl group.

- Physical State : Clear, colorless liquid.

- Toxicity : Classified as an irritant with acute toxicity .

Biological Activity and Toxicity

The biological activity of TFEMA is not extensively documented; however, available studies indicate several important aspects regarding its toxicity and interactions with biological systems.

Toxicological Profile

- Irritation : TFEMA is classified as an irritant. Handling precautions are necessary due to its potential health hazards upon exposure .

- Acute Toxicity : Limited data suggest that TFEMA poses acute toxicity risks. Specific studies on animal models indicate that exposure can lead to irritation of mucous membranes and skin .

Case Studies

-

Effects on Denture Base Resins :

A study evaluated the incorporation of TFEMA into autopolymerized hard direct denture base resins. Results indicated that the addition of TFEMA improved the mechanical properties and durability of these materials, suggesting a positive influence on their performance in dental applications . -

Polymerization Studies :

Research focused on the polymerization behavior of TFEMA demonstrated that it could effectively participate in copolymerization processes with other methacrylates. This property enhances the versatility of TFEMA in creating specialized materials for biomedical applications .

Research Findings

Recent studies have highlighted various aspects of TFEMA's biological activity:

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPMCIBUROOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-79-8 | |

| Record name | Trifluoroethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059856 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

352-87-4, 54802-79-8 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,2-trifluoroethyl methacrylate (TFEMA)?

A1: The molecular formula of TFEMA is C6H7F3O2, and its molecular weight is 168.11 g/mol.

Q2: Are there any spectroscopic data available for the characterization of TFEMA and its polymers?

A2: Yes, several spectroscopic techniques have been employed to characterize TFEMA and its polymers. These include:

- FTIR Spectroscopy: Used to confirm the chemical composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and determine the degree of conversion in Bis-GMA hybrid composites containing TFEMA [].

- NMR Spectroscopy: Employed to determine the molar composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and study the solution properties of TFEMA-based block copolymers [].

- 13C NMR Spectroscopy: Used for detailed structural characterization of poly(TFEMA) and understanding its stereochemistry [].

Q3: How does the incorporation of TFEMA affect the properties of denture reline resins?

A3: The addition of TFEMA to denture reline resins based on isobutyl methacrylate (i-BMA) and 2-hydroxyethyl methacrylate (2-HEMA) has been shown to enhance their mechanical properties and durability. TFEMA improved the elasticity and stiffness of i-BMA-based resins, while reducing changes in dynamic mechanical properties over time for 2-HEMA-based resins. Additionally, TFEMA decreased water absorption and solubility, and increased the contact angle of the resins [].

Q4: What are the advantages of using TFEMA in the preparation of pressure-sensitive paint (PSP)?

A4: Incorporating TFEMA as a comonomer in the synthesis of dye-pendant copolymers for PSP applications offers significant advantages over simply mixing the dye with the polymer. TFEMA-containing copolymers exhibit a highly linear Stern–Volmer plot, indicating a more reliable oxygen-sensing property due to the covalent attachment of the dye to the polymer backbone [].

Q5: Can TFEMA enhance the performance of silicone rubber blends?

A5: Yes, incorporating this compound grafted silicone rubber (MVQ-g-TFEMA) as a compatibilizer in fluororubber/silicone rubber blends leads to improved mechanical properties, oil resistance, and heat aging properties [].

Q6: How does TFEMA contribute to the development of low-dielectric constant (low-k) materials?

A6: Poly(TFEMA) exhibits a low dielectric constant, making it suitable for use in low-k dielectric applications. Studies have shown that organic polymers containing C-F bonds, like PFEMA, offer significant advantages in Cu/low-k interconnects compared to traditional spin-on glasses cured at low temperatures [].

Q7: How does TFEMA affect the surface properties of materials?

A7: TFEMA plays a crucial role in modifying surface wettability. For instance, incorporating TFEMA into latex films significantly enhances hydrophobicity []. Furthermore, asymmetrically superhydrophobic cotton fabrics have been fabricated using mist copolymerization of TFEMA with other monomers [].

Q8: Does TFEMA exhibit any notable catalytic properties?

A8: There is limited research available on the catalytic properties of TFEMA itself. The provided research papers primarily focus on its use as a monomer in polymerization reactions rather than a catalyst.

Q9: Have computational methods been used to study the reactions of TFEMA?

A9: Yes, computational chemistry has been employed to study the atmospheric photo-oxidation reactions of TFEMA with OH radicals and Cl atoms. Rate coefficients for these reactions were calculated computationally using Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) at different levels of theory [].

Q10: How do structural modifications of TFEMA affect its polymerization behavior?

A10: The structure of TFEMA significantly influences its polymerization behavior. For example, TFEMA exhibits different reactivity ratios compared to its acrylate analogue, 2,2,2-trifluoroethyl acrylate (TFEA), during copolymerization reactions. This difference can be attributed to the presence of the methyl group in TFEMA, which can affect the electron density and steric hindrance around the reactive double bond [, , ].

Q11: How does TFEMA influence the thermal stability of its copolymers?

A11: Incorporating TFEMA into copolymers can affect their thermal stability. For instance, poly(MATRIFE-co-FATRICE) copolymers, where MATRIFE is this compound and FATRICE is 2,2,2-trichlororoethyl α-fluoroacrylate, exhibit satisfactory thermal stability, with decomposition temperatures ranging from 220 to 295 °C depending on the FATRICE content []. Similarly, poly(vinylidene cyanide-co-TFEMA) copolymer shows good thermal stability with major degradation occurring above 368 °C [].

Q12: How does TFEMA affect the stability of formulations containing it?

A12: The presence of TFEMA can impact the stability of formulations. For example, adhesive resins based on TFEMA-poly(this compound) (PTFEMA)/TBBO exhibit higher water sorption compared to their non-fluorinated counterparts, MMA-PMMA/TBBO, due to phase separation [].

Q13: What is the environmental impact of TFEMA and its degradation?

A29: While the provided research mainly focuses on material properties and applications, one study investigates the atmospheric photo-oxidation of TFEMA by OH radicals and Cl atoms []. This information is crucial in understanding the fate and persistence of TFEMA in the environment. Further research is needed to fully assess the ecotoxicological effects and develop strategies to mitigate any potential negative impacts.

Q14: How does the presence of TFEMA influence the solubility of its copolymers?

A30: The incorporation of TFEMA into copolymers can significantly affect their solubility. For example, studies on amphiphilic block copolymers containing TFEMA have shown that the choice of solvent plays a crucial role in the formation of assemblies in solution []. The relatively high glass transition temperature of TFEMA-based polymers can also influence their solubility and self-assembly behavior [].

Q15: Are there any alternatives to TFEMA in specific applications?

A15: Yes, several alternatives to TFEMA exist depending on the specific application. For instance:

- Pressure-sensitive paint (PSP): Other luminescent molecules and polymers can be used in PSP applications depending on the desired oxygen sensitivity and spectral range [].

- Denture reline resins: Alternative monomers like methyl methacrylate (MMA) and ethyl methacrylate (EMA) are commonly used in denture reline resins [].

- Low-k dielectrics: Materials such as poly(methyl methacrylate) (PMMA), polyhedral oligomeric silsesquioxane (POSS)-based copolymers, and poly(dimethyl-siloxane) (PDMS) are considered alternatives to TFEMA in low-k dielectric applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.